2-((4-Bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
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Overview
Description
2-((4-Bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound is characterized by the presence of a bromobenzylthio group and a methylphenyl group attached to the quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Bromobenzylthio Group: The bromobenzylthio group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and a thiol reagent.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: The bromine atom in the bromobenzylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in disease pathways.
Modulating Receptors: It can bind to and modulate the activity of specific receptors.
Interfering with Cellular Processes: It can disrupt cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
- 2-((4-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
- 2-((4-Fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
Uniqueness
2-((4-Bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is unique due to the presence of the bromobenzylthio group, which imparts distinct chemical and biological properties. The bromine atom can participate in various reactions, making this compound versatile for synthetic and research applications.
Properties
CAS No. |
83671-79-8 |
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Molecular Formula |
C22H17BrN2OS |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H17BrN2OS/c1-15-6-12-18(13-7-15)25-21(26)19-4-2-3-5-20(19)24-22(25)27-14-16-8-10-17(23)11-9-16/h2-13H,14H2,1H3 |
InChI Key |
DZMVIKWKHPEJJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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